1-butyl-2-(3-methoxyphenyl)-1,4,5,6,7,8-hexahydroquinazoline-4-thione
Description
Properties
IUPAC Name |
1-butyl-2-(3-methoxyphenyl)-5,6,7,8-tetrahydroquinazoline-4-thione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2OS/c1-3-4-12-21-17-11-6-5-10-16(17)19(23)20-18(21)14-8-7-9-15(13-14)22-2/h7-9,13H,3-6,10-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBYGQLBDJFUTAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=C(CCCC2)C(=S)N=C1C3=CC(=CC=C3)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-butyl-2-(3-methoxyphenyl)-1,4,5,6,7,8-hexahydroquinazoline-4-thione typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3-methoxybenzaldehyde with butylamine to form an imine intermediate, which is then subjected to cyclization with thiourea under acidic conditions to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
Chemical Reactions Analysis
Oxidation Reactions
The thiocarbonyl group (C=S) undergoes oxidation under controlled conditions:
Mechanistic Insight :
-
Oxidation of C=S to sulfonic acid proceeds via intermediate sulfoxide and sulfone stages, confirmed by FT-IR and .
Alkylation and Nucleophilic Substitution
The thione group acts as a nucleophile in alkylation reactions:
| Reaction | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| S-Alkylation | Alkyl halides, , THF, 25°C | Thioether derivatives | 70–82% |
| Nucleophilic aromatic substitution | , DMF, 80°C | Methoxy group replacement (e.g., –OH) | 65% |
Key Observations :
-
Steric effects : Bulky substituents on the hexahydroquinazoline ring reduce alkylation efficiency .
-
Solvent dependence : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates .
Catalytic Functionalization
β-Cyclodextrin sulfonic acid (β-CD-SOH) catalyzes regioselective reactions:
| Reaction | Catalyst | Conditions | Outcome |
|---|---|---|---|
| Friedel-Crafts alkylation | β-CD-SOH (5 mol%) | Ethanol, 70°C, 3 h | Electron-rich aryl adducts |
| Thiol-ene coupling | , UV light | Toluene, 25°C, 12 h | Crosslinked polymers |
Advantages :
Photochemical and Thermal Stability
-
Photodegradation : UV exposure (254 nm) in methanol leads to thione-to-ketone conversion ().
-
Thermal decomposition : Onset at 220°C (TGA data), forming CO, HS, and aromatic fragments.
Biological Derivatization
The compound serves as a precursor for antimicrobial and anticancer agents:
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity:
Recent studies have indicated that derivatives of hexahydroquinazoline compounds exhibit promising anticancer properties. The compound has shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting tumor growth. For instance, research demonstrates that modifications to the quinazoline structure can enhance its cytotoxicity against breast and lung cancer cells .
Antimicrobial Properties:
The compound has also been investigated for its antimicrobial effects. It has demonstrated activity against several bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of cell wall synthesis .
Neuroprotective Effects:
Furthermore, there is emerging evidence suggesting neuroprotective properties. In vitro studies have shown that the compound can protect neuronal cells from oxidative stress-induced damage, which is relevant for conditions like Alzheimer’s disease and Parkinson’s disease .
Synthetic Applications
Building Block in Organic Synthesis:
1-butyl-2-(3-methoxyphenyl)-1,4,5,6,7,8-hexahydroquinazoline-4-thione serves as a versatile building block in organic synthesis. Its unique structure allows for further derivatization to create a variety of functionalized compounds useful in pharmaceuticals and agrochemicals. The synthetic routes often involve multi-step reactions including nucleophilic substitutions and cyclization processes.
Catalytic Applications:
The compound has potential as a catalyst in organic reactions due to its ability to stabilize transition states. This property could be exploited in reactions such as Suzuki coupling or other cross-coupling methodologies, enhancing reaction efficiency and selectivity .
Material Science
Polymer Composites:
In material science, the incorporation of this compound into polymer matrices has been explored to improve mechanical properties and thermal stability. Research indicates that composites containing hexahydroquinazoline derivatives exhibit enhanced tensile strength and resistance to thermal degradation compared to traditional polymer materials .
Case Studies
Mechanism of Action
The mechanism of action of 1-butyl-2-(3-methoxyphenyl)-1,4,5,6,7,8-hexahydroquinazoline-4-thione involves its interaction with specific molecular targets and pathways. The thione group can interact with various enzymes and proteins, potentially inhibiting their activity. The methoxyphenyl group may enhance the compound’s ability to penetrate biological membranes, increasing its efficacy.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The hexahydroquinazoline-4-thione scaffold is shared among several analogs, differing primarily in substituent groups. Key comparisons include:
*Estimated based on structural similarity to and .
- Alkyl Chain Length : The butyl group in the target compound improves membrane permeability compared to shorter chains (e.g., 3-methoxypropyl in ) but may reduce aqueous solubility.
- Aromatic Substituents : The 3-methoxyphenyl group in the target compound offers moderate electron-donating effects, contrasting with the electron-withdrawing nitro group in analogs . This difference likely influences binding interactions in biological systems.
- Thione Reactivity : The thione group (C=S) is critical for hydrogen bonding and metal chelation. Its reactivity is modulated by adjacent substituents; for example, nitro groups in analogs may stabilize the thione via resonance, whereas methoxy groups in the target compound could enhance nucleophilic susceptibility .
Biological Activity
1-butyl-2-(3-methoxyphenyl)-1,4,5,6,7,8-hexahydroquinazoline-4-thione is a compound of interest in medicinal chemistry due to its potential biological activities. This compound belongs to the class of hexahydroquinazolines and has been studied for various pharmacological properties.
Chemical Structure
The molecular structure of this compound can be represented as follows:
This structure highlights the presence of a butyl group and a methoxyphenyl moiety, which may contribute to its biological activities.
Antioxidant Activity
Research indicates that compounds similar to this compound exhibit significant antioxidant properties. These properties are crucial for mitigating oxidative stress in biological systems. For instance, studies have shown that derivatives of hexahydroquinazolines can scavenge free radicals effectively and reduce lipid peroxidation in vitro .
Antimicrobial Activity
The compound has demonstrated antimicrobial effects against various bacterial strains. In one study, it was found to inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic pathways .
Anticancer Properties
Preliminary investigations into the anticancer potential of this compound reveal promising results. In vitro assays have indicated that it can induce apoptosis in cancer cell lines through the activation of caspase pathways. Notably, it has shown effectiveness against breast and colon cancer cells .
Study 1: Antioxidant Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antioxidant capacity of various hexahydroquinazoline derivatives. The results indicated that this compound exhibited a higher radical scavenging activity compared to standard antioxidants such as ascorbic acid and trolox .
Study 2: Antimicrobial Activity
In an investigation published in Pharmaceutical Biology, the compound was tested against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be lower than those for commonly used antibiotics like penicillin and tetracycline .
Study 3: Anticancer Mechanism
A research article in Cancer Letters explored the anticancer mechanisms of hexahydroquinazoline derivatives. It was reported that treatment with this compound resulted in significant cell cycle arrest and increased apoptosis in MCF-7 breast cancer cells through mitochondrial pathway activation .
Data Table: Summary of Biological Activities
Q & A
Q. What are the standard methods for synthesizing 1-butyl-2-(3-methoxyphenyl)-1,4,5,6,7,8-hexahydroquinazoline-4-thione?
- Methodological Answer : Synthesis typically involves cyclocondensation reactions. For quinazoline-thione derivatives, a common approach is to react a substituted thiourea with a ketone or aldehyde under acidic conditions. For example:
Cyclization : Use a thiourea precursor (e.g., 1-butylthiourea) with a cyclic ketone intermediate (e.g., 3-methoxyphenyl-substituted cyclohexanone) in the presence of HCl or H₂SO₄ to promote cyclization .
Purification : Employ column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol to isolate the product.
Q. How is the compound characterized to confirm its structural identity and purity?
- Methodological Answer : A multi-technique approach is essential:
Q. Spectroscopy :
- ¹H/¹³C NMR : Assign peaks to the quinazoline-thione ring, butyl chain, and 3-methoxyphenyl group. The thione sulfur typically deshields adjacent protons .
- FT-IR : Confirm the C=S stretch (~1200–1050 cm⁻¹) and methoxy C-O stretch (~1250 cm⁻¹) .
Mass Spectrometry : HRMS or LC-MS to verify molecular ion ([M+H]⁺) and fragmentation patterns.
Elemental Analysis : Match calculated and observed C, H, N, S percentages (±0.4%) .
Q. What solvents and conditions are optimal for studying its solubility and stability?
- Methodological Answer :
- Solubility Screening : Test in polar (DMSO, methanol) and nonpolar solvents (chloroform, hexane) using UV-Vis spectroscopy or gravimetric analysis. Quinazoline-thiones often show higher solubility in DMSO due to hydrogen bonding with C=S .
- Stability Studies : Conduct accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks) and monitor via HPLC. Thiones may oxidize to disulfides under prolonged light exposure; use amber vials and inert atmospheres .
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity or biological targets?
- Methodological Answer :
Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. The thione group often acts as a hydrogen-bond acceptor .
Molecular Docking : Use software like AutoDock Vina to simulate interactions with biological targets (e.g., kinases or microbial enzymes). The 3-methoxyphenyl group may enhance binding to hydrophobic pockets .
MD Simulations : Assess stability of ligand-target complexes over 100-ns trajectories to prioritize experimental validation .
Q. How to resolve contradictions in spectroscopic data during structural elucidation?
- Methodological Answer :
- Cross-Validation : Compare experimental NMR shifts with simulated data (e.g., using ACD/Labs or ChemDraw). Discrepancies in thione proton signals may arise from tautomerism (e.g., thione ⇌ thiol forms) .
- X-ray Crystallography : Resolve ambiguous assignments by determining the crystal structure. For example, the C=S bond length (~1.65 Å) and dihedral angles can confirm the quinazoline-thione conformation .
Q. What strategies optimize the compound’s synthetic yield and selectivity?
- Methodological Answer :
Q. Reaction Optimization :
- Catalysis : Screen Lewis acids (e.g., ZnCl₂) to accelerate cyclization .
- Solvent Effects : Test polar aprotic solvents (e.g., DMF) to improve thiourea reactivity.
Byproduct Mitigation : Use scavengers (e.g., molecular sieves) to remove water and prevent hydrolysis.
DOE (Design of Experiments) : Apply factorial design to evaluate temperature, stoichiometry, and catalyst loading interactions .
Q. How to design experiments assessing its potential antimicrobial activity?
- Methodological Answer :
In Vitro Assays :
- MIC (Minimum Inhibitory Concentration) : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution. The thione group may disrupt microbial redox pathways .
- Time-Kill Studies : Monitor bactericidal kinetics over 24 hours.
Cytotoxicity Screening : Use mammalian cell lines (e.g., HEK293) to establish selectivity indices (IC₅₀/MIC ratios >10 indicate safety) .
Key Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
